3-Fluoro-6-methoxyphenethyl acetate
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Overview
Description
3-Fluoro-6-methoxyphenethyl acetate is an organic compound characterized by the presence of a fluorine atom, a methoxy group, and an acetate ester linked to a phenethyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-6-methoxyphenethyl acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluoro-6-methoxyphenol.
Esterification: The phenol undergoes esterification with acetic anhydride in the presence of a catalyst such as sulfuric acid to form 3-fluoro-6-methoxyphenyl acetate.
Reduction: The ester is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield 3-fluoro-6-methoxyphenethyl alcohol.
Acetylation: Finally, the alcohol is acetylated using acetic anhydride to produce this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-6-methoxyphenethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the fluorine or methoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Products include 3-fluoro-6-methoxybenzoic acid or 3-fluoro-6-methoxyacetophenone.
Reduction: Products include 3-fluoro-6-methoxyphenethyl alcohol or 3-fluoro-6-methoxybenzene.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
3-Fluoro-6-methoxyphenethyl acetate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-Fluoro-6-methoxyphenethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The methoxy group can modulate the compound’s electronic properties, affecting its reactivity and stability. These interactions influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 3-Fluoro-4-methoxyphenethyl acetate
- 3-Fluoro-6-ethoxyphenethyl acetate
- 3-Chloro-6-methoxyphenethyl acetate
Comparison: 3-Fluoro-6-methoxyphenethyl acetate is unique due to the specific positioning of the fluorine and methoxy groups, which confer distinct electronic and steric properties. Compared to its analogs, this compound may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-(5-fluoro-2-methoxyphenyl)ethyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-8(13)15-6-5-9-7-10(12)3-4-11(9)14-2/h3-4,7H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBQXAFXUXPRFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC1=C(C=CC(=C1)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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